2-Amino-5-methyl-4,5,6-trihydrobenzothiazol-7-one is a heterocyclic compound that features a benzothiazole core. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields. The structure includes an amino group and a methyl substituent, contributing to its reactivity and biological properties.
This compound can be synthesized through various chemical reactions involving starting materials such as thiourea, hydrazine hydrate, and carbon disulfide. The synthesis often involves multiple steps, including condensation and cyclization reactions, to achieve the desired molecular structure.
2-Amino-5-methyl-4,5,6-trihydrobenzothiazol-7-one belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse pharmacological properties, including antifungal, antibacterial, and antioxidant activities.
The synthesis of 2-Amino-5-methyl-4,5,6-trihydrobenzothiazol-7-one typically follows a multi-step process:
The synthesis process may include refluxing conditions, which facilitate the reaction between the reactants. Thin Layer Chromatography (TLC) is often employed throughout the synthesis to monitor progress and ensure purity.
The molecular formula of 2-Amino-5-methyl-4,5,6-trihydrobenzothiazol-7-one is CHNS. The structure contains:
The molecular weight of 2-Amino-5-methyl-4,5,6-trihydrobenzothiazol-7-one is approximately 194.26 g/mol. The compound's structural features contribute to its solubility and reactivity in various chemical environments.
The compound can participate in several chemical reactions due to its functional groups:
Reactions are typically carried out under controlled conditions (temperature, solvent choice) to optimize yield and selectivity. Characterization methods such as NMR and IR spectroscopy are crucial for confirming the formation of desired products.
The biological activity of 2-Amino-5-methyl-4,5,6-trihydrobenzothiazol-7-one may involve several mechanisms:
Studies have shown that derivatives of benzothiazoles exhibit significant antioxidant properties and can interact with various biological targets, making them useful in drug design.
Relevant data from studies indicate that variations in substituents can significantly affect both physical properties (like melting point) and chemical reactivity.
The 2-aminobenzothiazole subunit constitutes a structurally distinctive chemotype characterized by an electron-rich amino group at the C2 position. This configuration facilitates crucial hydrogen-bonding interactions with biological targets while enabling diverse chemical modifications. Clinically, this scaffold features prominently in neuroprotective agents, kinase inhibitors, and antimicrobial therapeutics, validating its drug-like properties and target compatibility.
Table 1: Clinically Approved Drugs Containing the 2-Aminobenzothiazole Scaffold
Drug Name | Therapeutic Category | Primary Target/Mechanism | Key Structural Features |
---|---|---|---|
Riluzole | Neuroprotective (ALS treatment) | Glutamate release inhibition | 2-Aminothiazole, trifluoromethoxybenzene |
Dasatinib | Antineoplastic (CML treatment) | BCR-ABL tyrosine kinase inhibition | 2-Aminothiazole-carboxamide, chloroimidazole |
Febuxostat | Uricosuric (Gout management) | Xanthine oxidase inhibition | 2-Aminothiazole, isobutyl chain |
Pramipexole | Dopaminergic (Parkinson's disease) | Dopamine D2/D3 receptor agonism | 2-Aminothiazole-propylbenzothiazole |
The 2-aminobenzothiazole moiety in Riluzole facilitates both blood-brain barrier penetration and modulation of glutamate neurotransmission, critical for its efficacy in amyotrophic lateral sclerosis. In Dasatinib, this scaffold contributes to high-affinity binding at the ATP site of BCR-ABL kinase through hydrogen bonding with hinge region residues. The scaffold's versatility enables optimization of pharmacokinetic parameters: Febuxostat's 2-aminothiazole ring enhances target affinity while maintaining favorable metabolic stability [3].
The nucleophilic C2-amino group serves as a strategic handle for molecular diversification through:
Alkyl substitutions at strategic positions on the benzothiazole nucleus significantly modulate pharmacological activity. The 5-methyl group represents a sterically compact yet electronically influential modification that enhances drug-like properties without substantially increasing molecular weight.
Table 2: Structural Properties of 2-Amino-5-methylthiazole
Property | Value/Description | Pharmacological Implications |
---|---|---|
Molecular Formula | C₄H₆N₂S | Optimal size for target binding cavities |
Molecular Weight | 114.17 g/mol | Compliance with Lipinski's rules |
Hydrogen Bond Donors | 1 (NH₂ group) | Target interaction capability |
Hydrogen Bond Acceptors | 2 (Ring N, NH₂) | Solubility and binding potential |
logP (Predicted) | 1.2 ± 0.3 | Balanced lipophilicity for membrane permeation |
The methyl group at C5 exerts moderate electron-donating effects (+I effect), increasing electron density at adjacent positions and influencing tautomeric equilibria. This substitution enhances hydrophobic interactions within target binding pockets while maintaining favorable solubility profiles. The steric bulk of the methyl group occupies adjacent spatial regions inaccessible to hydrogen atoms, potentially improving target selectivity through steric exclusion of non-target proteins [5].
The 5-methyl substituent induces several pharmacologically relevant effects:
Partial hydrogenation of the benzothiazole ring system transforms the planar aromatic structure into a three-dimensional conformation with enhanced stereochemical complexity. The 4,5,6,7-tetrahydrobenzothiazol-7-one system, particularly when substituted with pharmacophoric groups at C2 and C5, demonstrates unique pharmacological profiles distinct from fully aromatic analogs.
The synthesis of 2-amino-5-methyl-4,5,6-trihydrobenzothiazol-7-one typically employs cyclocondensation strategies:
The hydrogenated structure introduces a chiral center at C5, creating opportunities for enantioselective synthesis and exploration of stereospecific biological activities. Recent advances employ organocatalysts like L-proline for asymmetric synthesis of (R)- and (S)-enantiomers, revealing significant differences in receptor binding affinities [7].
Partial hydrogenation confers several pharmacological advantages:
Biological evaluations demonstrate significant activity profiles:
The carbonyl at C7 participates in hydrogen-bonding interactions with biological targets, while the saturated ring adopts boat conformations that optimize hydrophobic contacts. Hybrid systems incorporating trihydrobenzothiazolones show enhanced bioactivity profiles against drug-resistant pathogens compared to first-line agents, suggesting potential for addressing antimicrobial resistance [7].
Table 3: Biological Activities of Hydrogenated Benzothiazolone Derivatives
Biological Activity | Exemplary Derivatives | Target/Mechanism | Reference |
---|---|---|---|
Antitumor | 2-(4-Chlorophenyl)-5-methyl-4,5,6,7-tetrahydrobenzothiazol-7-one | Tubulin polymerization inhibition | |
Antimicrobial | 2-Amino-5-trifluoromethyl-4,5,6,7-tetrahydrobenzothiazol-7-one | Membrane disruption & ergosterol biosynthesis inhibition | [7] |
Anticonvulsant | 2-Benzylamino-5-methyl-4,5,6,7-tetrahydrobenzothiazol-7-one | GABA_A receptor positive allosteric modulation | [3] |
Antitubercular | 2-(Pyridin-4-yl)-5-ethyl-4,5,6,7-tetrahydrobenzothiazol-7-one | DprE1 enzyme inhibition |
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 11030-71-0
CAS No.: 13205-44-2
CAS No.: